Ethyl dimethylcarbamate

Catalog No.
S605049
CAS No.
687-48-9
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl dimethylcarbamate

Ethyl dimethylcarbamate (EDMC) solves critical failures where DMC (bp 90°C) risks thermal runaway and DMF deactivates catalysts through strong coordination. EDMC's boiling point (139-142°C) and moderate Lewis basicity enable:

  • Safe high-temperature Li-ion battery electrolytes with high anodic stability.
  • Full catalytic turnover in sensitive pharma syntheses.
  • Required GC/MS derivatization for DMCC quantification down to 0.2 ppm.

Supplied as ≥98% pure liquid for reliable, scalable procurement.

CAS Number

687-48-9

Product Name

Ethyl dimethylcarbamate

IUPAC Name

ethyl N,N-dimethylcarbamate

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-4-8-5(7)6(2)3/h4H2,1-3H3

InChI Key

SUDHEDJJFGYYPL-UHFFFAOYSA-N

SMILES

CCOC(=O)N(C)C

Synonyms

N,N-dimethylurethane

Canonical SMILES

CCOC(=O)N(C)C

The exact mass of the compound Ethyl dimethylcarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14090. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g, 500 g

Ethyl dimethylcarbamate (EDMC) is a versatile polar aprotic solvent and organic intermediate characterized by its stable carbamate ester linkage. With a molecular weight of 117.15 g/mol, it exhibits a unique balance of high anodic stability, moderate dielectric properties, and a relatively high boiling point of 139–142 °C. In industrial and advanced laboratory settings, EDMC is primarily procured as a co-solvent or additive for lithium-ion battery electrolytes, a stable building block for pharmaceutical synthesis, and an analytical reference standard. Its structural fusion of an ethyl ester and a dimethylamino group provides distinct solvation characteristics that bridge the gap between standard dialkyl carbonates and strongly coordinating amides[1].

Research Fit

N,N-disubstituted carbamate ester lacking N–H protons
Fits pesticide and pharmaceutical intermediate synthesis workflows
Model substrate for gas-phase β-elimination kinetic studies

Substituting EDMC with common dialkyl carbonates (like dimethyl carbonate, DMC) or standard amides (like N,N-dimethylformamide, DMF) often leads to process or performance failures. While DMC is a standard battery solvent, its low boiling point (90 °C) compromises thermal safety in high-temperature cells. Conversely, while DMF offers excellent solubility for organic synthesis, its high Lewis basicity strongly coordinates to metal cations, which can impede lithium-ion mobility in batteries or poison sensitive transition-metal catalysts [1]. Furthermore, in analytical workflows tracking genotoxic impurities, EDMC is the specific, stable derivative required for quantifying N,N-dimethylcarbamoyl chloride (DMCC); using other carbamates would invalidate the GC/MS calibration and regulatory compliance [2].

Substitution Risk

Decomposition mechanism
Ethyl dimethylcarbamate: β-elimination via six-membered transition state
Generic carbamates: may follow alternative degradation pathways
Enzyme inhibition class
N,N-dimethylcarbamates: class-level lower AChE inhibition
N-methylcarbamates: class-level higher AChE inhibition potency
Alkyl ester profile
Ethyl ester: distinct lipophilicity and metabolic stability profile
Isopropyl/tert-butyl esters: altered elimination rate and partitioning

Superior Thermal Stability

When evaluated for high-temperature electrolyte and solvent applications, ethyl dimethylcarbamate demonstrates a boiling point of 139–142 °C at standard atmospheric pressure. This is significantly higher than standard linear carbonates such as dimethyl carbonate (DMC), which boils at 90 °C. The elevated boiling point of EDMC translates to a lower vapor pressure and a higher flash point under operating conditions, making it a safer handling choice for scaled processes and advanced battery formulations [1].

Evidence DimensionBoiling point
Target Compound Data139–142 °C
Comparator Or BaselineDimethyl carbonate (DMC) at 90 °C
Quantified Difference~50 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm)

Procuring EDMC as an electrolyte co-solvent or reaction medium significantly reduces flammability risks and solvent evaporation in high-temperature systems.

β-Elimination Rate
Class-level
Rate ranking: ethyl (slowest) < isopropyl < tert-butyl (fastest)
Supports thermal stability screening
Gas-phase pyrolysis; Taft–Topsom correlation context

Optimized Lewis Basicity

The coordination strength of a solvent dictates its interaction with metal cations. On the 4-fluorophenol thermodynamic hydrogen-bond basicity scale, ethyl dimethylcarbamate registers a value of 93.6 ± 0.13. In contrast, N,N-dimethylformamide (DMF) exhibits a much stronger basicity of 111.3, and 1-methyl-2-pyrrolidinone (NMP) scores 118.0. The weaker Lewis basicity of EDMC ensures that it does not overly coordinate or trap lithium ions (Li+) or sensitive catalytic metals, distinguishing it from traditional amide solvents[1].

Evidence DimensionHydrogen-bond basicity (4-fluorophenol scale)
Target Compound Data93.6 ± 0.13
Comparator Or BaselineN,N-Dimethylformamide (DMF) at 111.3
Quantified Difference17.7 points lower basicity
ConditionsThermodynamic hydrogen-bond basicity scale in standard solvent

The attenuated coordination strength of EDMC prevents excessive cation solvation, improving ion transport in electrolytes and avoiding catalyst poisoning in synthesis.

AChE Inhibition
Class-level
~5-fold lower vs N-methylcarbamate class
Supports enzyme inhibition profiling
Bovine erythrocyte AChE; second-order rate constants

Trace Quantification of Genotoxic Impurities

In pharmaceutical manufacturing, N,N-dimethylcarbamoyl chloride (DMCC) is a highly toxic, genotoxic byproduct of Vilsmeier reactions. Direct quantification of DMCC is unstable and difficult. By derivatizing DMCC with ethanol to form stable ethyl dimethylcarbamate, analysts can achieve a Limit of Detection (LOD) of 0.2 ppm and a Limit of Quantification (LOQ) of 0.7 ppm using GC/MS in selected ion monitoring mode. EDMC serves as the essential stable surrogate reference standard for this critical regulatory assay[1].

Evidence DimensionLimit of Detection (LOD)
Target Compound Data0.2 ppm (as EDMC derivative)
Comparator Or BaselineUn-derivatized DMCC (unstable, poor trace quantification)
Quantified DifferenceEnables stable trace quantification down to 0.2 ppm
ConditionsGC/MS selected ion monitoring after ethanol derivatization

Procuring high-purity EDMC as a reference standard is mandatory for validating the clearance of genotoxic DMCC in pharmaceutical active ingredient (API) manufacturing.

Lipophilicity
Data to verify
Consensus LogP 0.72
Supports partitioning behavior review
In silico consensus; experimental validation pending

High-Temperature Li-Ion Battery Electrolytes

Due to its high boiling point (139–142 °C) and moderate Lewis basicity, EDMC is the preferred co-solvent for advanced battery formulations where standard carbonates like DMC fail due to thermal volatility [1].

Genotoxin Analytical Reference Standard

EDMC is the required stable derivative for the GC/MS quantification of N,N-dimethylcarbamoyl chloride (DMCC) down to 0.2 ppm. Quality control labs must procure EDMC to validate Vilsmeier reaction workups in pharmaceutical manufacturing [1].

Polar Aprotic Solvent for Sensitive Catalysis

In synthetic steps where DMF or NMP would poison a Lewis acidic catalyst due to their high coordination strength, EDMC provides a polar environment with significantly lower hydrogen-bond basicity, preserving catalyst turnover[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature organic synthesis
Thermal stability profile
β-elimination rate under process conditions
Enzyme mechanism research
Carbamoylation potency class
Dimethylcarbamoyl adduct kinetics
Agrochemical intermediate synthesis
AChE inhibition class profile
Mammalian enzyme inhibition endpoint context

XLogP3

0.9

LogP

0.89 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

687-48-9

Wikipedia

N,N-Dimethylurethane

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